molecular formula C10H18N4O B13641403 2-(3-Amino-1h-pyrazol-1-yl)-N-(tert-butyl)propanamide

2-(3-Amino-1h-pyrazol-1-yl)-N-(tert-butyl)propanamide

Cat. No.: B13641403
M. Wt: 210.28 g/mol
InChI Key: RHIKQQQEGKRMMT-UHFFFAOYSA-N
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Description

2-(3-Amino-1h-pyrazol-1-yl)-N-(tert-butyl)propanamide is a chemical compound that features a pyrazole ring substituted with an amino group and a tert-butyl group attached to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-(tert-butyl)propanamide typically involves the reaction of 3-amino-1H-pyrazole with tert-butyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amino group to the acrylate. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1h-pyrazol-1-yl)-N-(tert-butyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Amino-1h-pyrazol-1-yl)-N-(tert-butyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-(tert-butyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate
  • tert-butyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Uniqueness

2-(3-Amino-1h-pyrazol-1-yl)-N-(tert-butyl)propanamide is unique due to its specific structural features, such as the presence of both a pyrazole ring and a tert-butyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)-N-tert-butylpropanamide

InChI

InChI=1S/C10H18N4O/c1-7(9(15)12-10(2,3)4)14-6-5-8(11)13-14/h5-7H,1-4H3,(H2,11,13)(H,12,15)

InChI Key

RHIKQQQEGKRMMT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)(C)C)N1C=CC(=N1)N

Origin of Product

United States

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